molecular formula C20H22N2O4 B3572742 1-(3,4,5-TRIETHOXYBENZOYL)-1,3-BENZODIAZOLE

1-(3,4,5-TRIETHOXYBENZOYL)-1,3-BENZODIAZOLE

Cat. No.: B3572742
M. Wt: 354.4 g/mol
InChI Key: GGLPRAKEEAKSEN-UHFFFAOYSA-N
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Description

1-(3,4,5-Triethoxybenzoyl)-1,3-Benzodiazole is a synthetic organic compound characterized by the presence of a benzodiazole ring substituted with a triethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Triethoxybenzoyl)-1,3-Benzodiazole typically involves the acylation of 1,3-benzodiazole with 3,4,5-triethoxybenzoyl chloride. The reaction is generally carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Triethoxybenzoyl)-1,3-Benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3,4,5-Triethoxybenzoyl)-1,3-Benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Triethoxybenzoyl)-1,3-Benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the signaling molecules and their interactions.

Comparison with Similar Compounds

    1-(3,4,5-Trimethoxybenzoyl)-1,3-Benzodiazole: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(3,4,5-Trifluorobenzoyl)-1,3-Benzodiazole: Contains trifluoromethyl groups, leading to different electronic properties.

    1-(3,4,5-Trichlorobenzoyl)-1,3-Benzodiazole:

Uniqueness: 1-(3,4,5-Triethoxybenzoyl)-1,3-Benzodiazole is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. The ethoxy groups can also affect the compound’s electronic properties, making it distinct from its methoxy, trifluoro, or trichloro analogs.

Properties

IUPAC Name

benzimidazol-1-yl-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-24-17-11-14(12-18(25-5-2)19(17)26-6-3)20(23)22-13-21-15-9-7-8-10-16(15)22/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLPRAKEEAKSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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